

# Spectroscopic Profile of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl (9Z,12E)-octadeca-9,12-dienoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (9Z,12E)-octadeca-9,12-dienoate**, a fatty acid methyl ester of significant interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **Methyl (9Z,12E)-octadeca-9,12-dienoate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
5.25 - 5.45	m	H-9, H-10, H-12, H-13
3.67	s	-OCH <sub>3</sub>
2.77	t	H-11
2.30	t	H-2
2.04	m	H-8, H-14
1.62	p	H-3
1.25 - 1.40	m	-(CH <sub>2</sub> ) <sub>n</sub> -
0.89	t	H-18

Data are compiled based on typical values for similar fatty acid methyl esters and may vary slightly based on experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
174.3	C-1 (C=O)
130.0 - 128.0	C-9, C-10, C-12, C-13
51.4	-OCH <sub>3</sub>
34.1	C-2
32.0 - 22.0	-(CH <sub>2</sub> ) <sub>n</sub> -
14.1	C-18

Note: Specific assignments for the olefinic carbons can be complex and may require 2D NMR techniques for confirmation. Data is referenced from PubChem.[\[1\]](#)

**Table 3: Infrared (IR) Spectroscopy Data**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3005	Medium	=C-H stretch
2925, 2855	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~965	Medium	C-H bend (trans C=C)

The presence of a distinct peak around 965 cm<sup>-1</sup> is characteristic of the trans double bond in the molecule.<sup>[2]</sup>

### Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
294	[M] <sup>+</sup>	Molecular Ion
263	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of methoxy group
67	Base Peak	C <sub>5</sub> H <sub>7</sub> <sup>+</sup> fragment
81	High	C <sub>6</sub> H <sub>9</sub> <sup>+</sup> fragment
95	High	C <sub>7</sub> H <sub>11</sub> <sup>+</sup> fragment

The fragmentation pattern is characteristic of a long-chain unsaturated fatty acid methyl ester.<sup>[3]</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fatty acid methyl esters (FAMES) are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 10-20 mg of **Methyl (9Z,12E)-octadeca-9,12-dienoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard.

- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary to obtain a high-quality spectrum.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates (or the solvent) is recorded and automatically subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

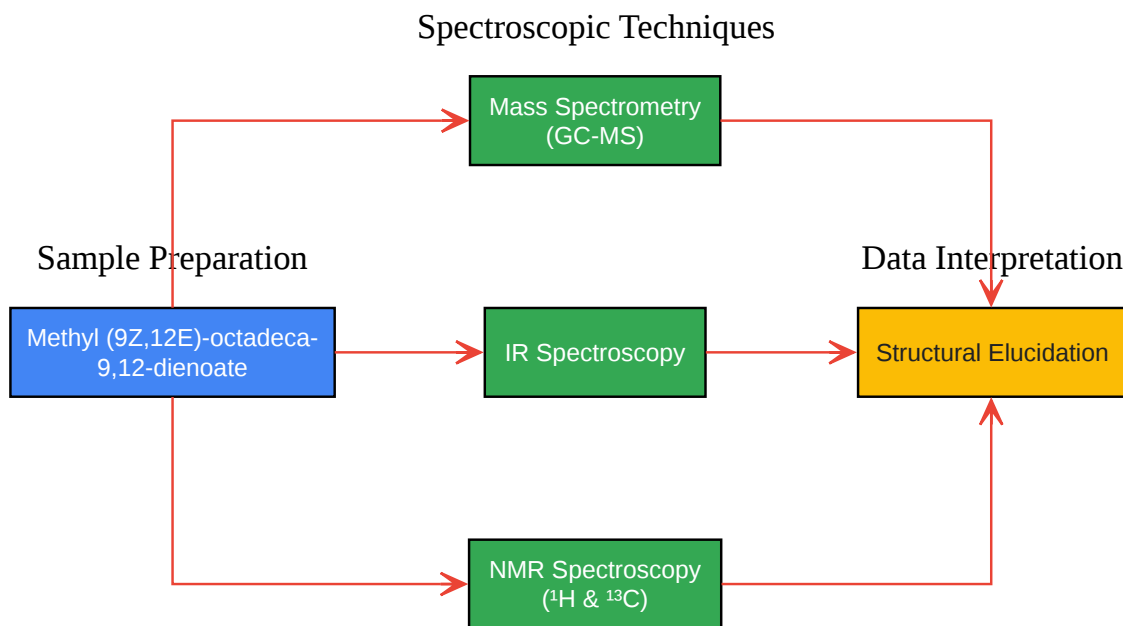
- **Sample Preparation:** The sample is typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min)

- Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 5-10 °C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Ion Source Temperature: 230 °C.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **Methyl (9Z,12E)-octadeca-9,12-dienoate**.



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Caption: A flowchart outlining the process of spectroscopic analysis.

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## References

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